molecular formula C29H28N4O3 B2904382 N-(2,6-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1216399-96-0

N-(2,6-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2904382
CAS No.: 1216399-96-0
M. Wt: 480.568
InChI Key: GJZATBKBQMVFME-UHFFFAOYSA-N
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Description

This product is the chemical compound N-(2,6-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, provided for research and development purposes. The core structure of this molecule incorporates a pyrimido[5,4-b]indole scaffold, a privileged heterocyclic system known to be of significant interest in medicinal chemistry and drug discovery due to its potential for diverse biological activities . The molecular framework also features substituents commonly associated with bioactive molecules, including a 4-methoxybenzyl group and a 2,6-dimethylphenyl acetamide moiety, which are often explored for their ability to modulate properties like target binding and metabolic stability . As a specialist chemical, its primary research value lies in its use as a building block or intermediate in pharmaceutical development, particularly for investigating new therapeutic agents. Researchers may utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, or as a key intermediate in the synthesis of more complex target molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the product's identity and purity upon receipt and for complying with all applicable local and international regulations concerning the handling and use of research chemicals.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c1-18-8-13-24-23(14-18)27-28(33(24)16-25(34)31-26-19(2)6-5-7-20(26)3)29(35)32(17-30-27)15-21-9-11-22(36-4)12-10-21/h5-14,17H,15-16H2,1-4H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZATBKBQMVFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=C(C=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs identified in the provided evidence, focusing on structural variations and inferred physicochemical or pharmacological properties.

Pyrimido[5,4-b]indole Derivatives

Compound 3 (): 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one.

  • Core Structure: Pyrimido[5,4-b]indol-4-one (vs. pyrimido[5,4-b]indol-4-oxo in the target).
  • Substituents:
    • 8-Fluoro (vs. 8-methyl in the target).
    • 3-(2-methoxybenzyl) (vs. 3-(4-methoxybenzyl)).
    • 5-(4-fluorobenzyl) (vs. acetamide linker at position 5).
  • Implications: Fluorine atoms may enhance metabolic stability and membrane permeability . The 2-methoxybenzyl group at position 3 could alter steric interactions compared to the 4-methoxybenzyl group in the target compound.

Pyrimido[4,5-d]pyrimidine Derivatives

Compound 11f (): (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide.

  • Core Structure: Pyrimido[4,5-d]pyrimidine (vs. pyrimido[5,4-b]indole in the target).
  • Substituents: A benzodiazepine ring and pyridine-amino group introduce significant bulk. Acetamide-carboxamide linker (vs. simpler acetamide in the target).
  • Implications:
    • The larger heterocyclic system may target different binding pockets (e.g., kinases or GPCRs).
    • Reduced solubility compared to the target compound due to increased molecular weight and aromaticity .

Peptide-like Derivatives with 2,6-Dimethylphenyl Groups

Compounds m, n, o (): Peptidic structures with 2,6-dimethylphenoxy acetamide side chains.

  • Core Structure: Linear hexan chains with tetrahydropyrimidinyl and phenyl groups.
  • Substituents: 2,6-dimethylphenoxy acetamide (shared with the target compound). Hydroxyl and phenyl groups enhance hydrophilicity.
  • Implications: The peptidic backbone likely reduces oral bioavailability compared to the target compound’s smaller heterocyclic core .

Research Implications and Limitations

  • Structural Insights: The 4-methoxybenzyl group in the target compound may confer distinct binding interactions compared to 2-methoxybenzyl in ’s analog. Methyl groups at position 8 could increase lipophilicity relative to fluorine.
  • Methodology: SHELX-based crystallography () is critical for resolving conformational details of such complex heterocycles .
  • Data Gaps: No direct biological or pharmacokinetic data are available for the target compound, limiting functional comparisons.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis typically involves constructing the pyrimido[5,4-b]indole core via cyclization of indole derivatives and pyrimidinones, followed by introducing substituents through alkylation or acylation. Key steps include:

  • Core formation : Condensation of 5-methoxyindole precursors with substituted pyrimidinones under reflux in anhydrous DMF .
  • Substituent addition : Use of 4-methoxybenzyl chloride for N-alkylation at position 3 of the indole core, requiring catalytic base (e.g., K₂CO₃) .
  • Acetamide coupling : Reaction of the intermediate with 2,6-dimethylphenyl isocyanate in THF at 0–5°C to minimize side reactions .
    Optimization : Yield improvements (from ~8% to >20%) are achieved by:
  • Microwave-assisted synthesis for faster cyclization .
  • Purification via flash chromatography with gradient elution (hexane/EtOAc) .

Advanced: How can researchers resolve discrepancies in reported biological activities of pyrimido[5,4-b]indole derivatives?

Methodological Answer:
Discrepancies often arise from structural variations (e.g., halogen substitutions) or assay conditions. Strategies include:

  • Orthogonal assays : Validate anticancer activity using both MTT and apoptosis assays (e.g., Annexin V staining) to confirm mechanism .
  • SAR analysis : Compare substituent effects—e.g., 8-fluoro analogs () show enhanced cytotoxicity over non-halogenated derivatives .
  • Standardized protocols : Use consistent cell lines (e.g., HeLa or MCF-7) and control compounds (e.g., doxorubicin) to minimize variability .

Basic: What analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., methoxybenzyl at N3 vs. C8) via coupling patterns and NOE experiments .
  • HPLC-MS : Monitor purity (>95%) and detect trace intermediates using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced: What strategies enhance target selectivity while maintaining solubility?

Methodological Answer:

  • Acetamide modifications : Replace 2,6-dimethylphenyl with polar groups (e.g., pyridyl in ) to improve water solubility without compromising Bcl-2 binding .
  • Prodrug approaches : Introduce phosphate esters at the 4-oxo position for enhanced bioavailability .
  • Co-solvent systems : Use DMSO/PEG-400 mixtures in in vivo studies to maintain solubility during dosing .

Basic: How to design in vitro assays for evaluating anticancer potential?

Methodological Answer:

  • Cell viability : Use MTT or resazurin assays at 48–72h exposure, IC₅₀ values compared to reference drugs .
  • Target engagement : Measure Bcl-2/Mcl-1 inhibition via fluorescence polarization assays with FITC-labeled BIM peptides .
  • Control groups : Include vehicle (DMSO) and positive controls (e.g., venetoclax for Bcl-2) .

Advanced: What computational methods predict binding interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with Bcl-2 (PDB: 4LVT), focusing on the pyrimidoindole core’s π-π stacking with Phe104 .
  • MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to evaluate hydrogen bonding with Asp108 .
  • QSAR models : Correlate substituent electronegativity (e.g., 8-F in ) with IC₅₀ values to guide design .

Basic: What parameters ensure synthesis reproducibility?

Methodological Answer:

  • Stoichiometry : Maintain a 1:1.2 molar ratio of indole precursor to pyrimidinone to avoid incomplete cyclization .
  • Temperature control : Strictly regulate exothermic steps (e.g., <5°C during acetamide coupling) .
  • Purification : Use preparative HPLC for final compounds to achieve >98% purity .

Advanced: How do SAR studies clarify the 4-methoxybenzyl group’s role?

Methodological Answer:

  • Bioisosteric replacement : Compare 4-methoxybenzyl () with 3-chlorophenyl (); the former enhances solubility, while the latter boosts potency .
  • Enzymatic assays : Test analogs against CYP450 isoforms to assess metabolic stability linked to the methoxy group .
  • Crystallography : Resolve ligand-enzyme complexes to identify hydrophobic interactions mediated by the benzyl group .

Basic: What challenges arise in scaling up synthesis?

Methodological Answer:

  • Intermediate stability : Protect air-sensitive intermediates (e.g., thiolated precursors) under N₂ .
  • Continuous flow systems : Implement for cyclization steps to improve heat transfer and reduce batch variability .
  • Cost optimization : Replace expensive catalysts (e.g., Pd/C) with FeCl₃ for Suzuki couplings .

Advanced: How to address conflicting metabolic stability data?

Methodological Answer:

  • In vitro microsomal assays : Compare human vs. rat liver microsomes to identify species-specific degradation (e.g., cytochrome P450 3A4-mediated oxidation) .
  • Metabolite ID : Use LC-QTOF-MS to detect hydroxylated derivatives at the 8-methyl position, guiding structural hardening .
  • PK/PD modeling : Integrate half-life data from rodent studies to refine dosing regimens .

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